4-(Trifluoromethylsulfonyl)benzyl alcohol

Description

Properties

IUPAC Name |

[4-(trifluoromethylsulfonyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMBATBCNBSFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592911 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219872-98-7 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol

Introduction

This compound, with CAS Registry Number 219872-98-7, is a specialized aromatic alcohol of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, which combines a reactive benzyl alcohol moiety with a powerfully electron-withdrawing trifluoromethylsulfonyl group, makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and applications, offering field-proven insights for scientists and drug development professionals. The presence of the trifluoromethylsulfonyl group (-SO₂CF₃) profoundly influences the molecule's electronic properties, solubility, and metabolic stability, making it a strategic building block for creating complex molecules with tailored characteristics.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. This compound is a white solid at room temperature, and its primary identifiers are consolidated below.[1]

| Identifier | Value |

| IUPAC Name | (4-((trifluoromethyl)sulfonyl)phenyl)methanol |

| Synonyms | 4-[(Trifluoromethyl)sulfonyl]benzenemethanol |

| CAS Number | 219872-98-7[1] |

| Molecular Formula | C₈H₇F₃O₃S[1] |

| Molecular Weight | 240.20 g/mol [1] |

The molecule's structure is defined by a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is the hydroxymethyl group (-CH₂OH), which imparts the characteristic reactivity of a primary alcohol. The other is the trifluoromethylsulfonyl group (-SO₂CF₃), one of the strongest electron-withdrawing groups used in organic synthesis. This group significantly lowers the electron density of the aromatic ring and influences the acidity and reactivity of the benzylic alcohol.

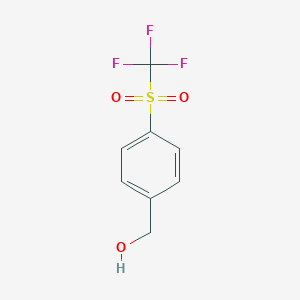

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. The strong intermolecular forces resulting from the polar sulfonyl and hydroxyl groups contribute to its solid state at room temperature and its relatively high melting point.

| Property | Value | Source |

| Appearance | White Solid | [1] |

| Melting Point | 40-42 °C | [2] |

| Boiling Point | 329.9 ± 42.0 °C (Predicted) | [2] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane | [2] |

| Storage | 2-8°C, Refrigerator | [1][2] |

The predicted boiling point is high, reflecting the molecule's polarity and molecular weight. Its solubility in halogenated organic solvents like chloroform and dichloromethane is consistent with a polar organic molecule.[2] For long-term stability, storage in a refrigerator is recommended to prevent potential degradation.[1][2]

Spectroscopic Profile

While specific spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on its functional groups.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as two doublets in the downfield region (likely >7.5 ppm), significantly shifted due to the deshielding effect of the -SO₂CF₃ group. The methylene protons (-CH₂-) of the benzyl group would appear as a singlet, and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR : Key signals would include the methylene carbon, and four distinct aromatic carbon signals, with the carbon attached to the -SO₂CF₃ group being the most downfield.

-

¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band around 3200-3500 cm⁻¹.

-

Strong, sharp S=O stretching bands for the sulfonyl group, typically appearing in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

Strong C-F stretching bands associated with the trifluoromethyl group.

-

Aromatic C-H and C=C stretching bands in their usual regions.

-

Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes are possible, a common and logical approach for preparing this compound is through the reduction of a more oxidized precursor, such as 4-(trifluoromethylsulfonyl)benzoic acid or its corresponding aldehyde. This ensures the sensitive alcohol functionality is formed in the final step.

Caption: Plausible synthesis via reduction of the corresponding carboxylic acid.

Experimental Protocol: Conceptual Reduction

This protocol is a conceptual, self-validating system based on standard organic chemistry procedures for the reduction of a carboxylic acid.

-

Inert Atmosphere : To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(trifluoromethylsulfonyl)benzoic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Causality: An inert atmosphere and anhydrous conditions are critical because common reducing agents like lithium aluminum hydride (LiAlH₄) react violently with water and oxygen.

-

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Causality: The reduction of carboxylic acids is highly exothermic. Cooling controls the reaction rate, preventing dangerous temperature spikes and minimizing side reactions.

-

-

Addition of Reducing Agent : Slowly add a solution or slurry of a suitable reducing agent (e.g., LiAlH₄ in THF) to the cooled solution.

-

Causality: Slow, portion-wise addition is a crucial safety and control measure for highly reactive reagents.

-

-

Reaction Monitoring : Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Self-Validation: TLC provides a direct visual confirmation that the starting material has been converted to a new, more polar product (the alcohol).

-

-

Quenching : Once complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and finally more water.

-

Causality: This specific quenching procedure (Fieser workup) is designed to safely neutralize the reactive hydride species and precipitate the aluminum salts into a filterable solid.

-

-

Isolation and Purification : Filter the resulting slurry, wash the solid with additional solvent, and concentrate the combined organic filtrates under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Core Reactivity

The reactivity of this compound is dominated by the primary alcohol function. The strong electron-withdrawing nature of the para-substituent enhances the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol and can influence the rates of reactions at the benzylic position.

Caption: Key reaction pathways for the benzyl alcohol moiety.

Applications in Research and Drug Development

This compound serves primarily as a sophisticated building block in organic synthesis. Its utility is most pronounced in fields where fine-tuning molecular properties is critical.

-

Pharmaceutical Intermediates : The trifluoromethyl group is a well-known "bioisostere" for other groups and is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The sulfonyl group further modulates these electronic and solubility properties. This molecule is therefore a key intermediate for introducing the 4-(trifluoromethylsulfonyl)phenyl moiety into potential therapeutics.

-

Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorinated groups can significantly enhance the biological activity and environmental persistence of agrochemicals like herbicides and pesticides.[3]

-

Materials Science : The compound's defined structure and high polarity make it a candidate for creating specialty polymers and advanced materials where specific electronic properties and thermal stability are desired.[3]

Safety and Handling

-

General Handling : Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Incompatibilities : Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides, as these can react exothermically with the alcohol group.[6]

-

First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek medical advice.[5]

References

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). Retrieved from [Link]

- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.

-

NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.... Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 219872-98-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. carlroth.com [carlroth.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

The Strategic Role of 4-(Trifluoromethylsulfonyl)benzyl Alcohol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among the vast array of available building blocks, 4-(Trifluoromethylsulfonyl)benzyl alcohol (CAS No. 219872-98-7) has emerged as a compound of significant interest. Its unique molecular architecture, featuring a benzyl alcohol moiety functionalized with a trifluoromethylsulfonyl group, offers a powerful combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The trifluoromethyl (CF3) group is well-established as a bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] The addition of the sulfonyl (SO2) linker further modulates these properties, providing a rigid and polar anchor that can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its applications and safe handling, designed to empower researchers in their pursuit of novel therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting its influence on the properties of target molecules.

| Property | Value | Source(s) |

| CAS Number | 219872-98-7 | - |

| Molecular Formula | C₈H₇F₃O₃S | - |

| Molecular Weight | 240.20 g/mol | - |

| Appearance | White Solid | - |

| Melting Point | 40-42°C | [3] |

| Boiling Point (Predicted) | 329.9 ± 42.0 °C | [3] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [3] |

| Solubility | Chloroform, Dichloromethane | [3] |

| Storage | 2-8°C, Refrigerator | - |

The trifluoromethylsulfonyl group at the para position of the benzene ring significantly influences the electron density of the aromatic system and the reactivity of the benzylic alcohol. This substitution pattern is crucial for its role as a versatile synthetic intermediate.

Caption: Chemical Structure of this compound

Synthesis and Manufacturing

The most common and efficient route to this compound is through the selective reduction of its corresponding aldehyde, 4-(Trifluoromethylsulfonyl)benzaldehyde. This transformation is typically achieved with high yield and purity using standard reducing agents.

Protocol 1: Reduction of 4-(Trifluoromethylsulfonyl)benzaldehyde with Sodium Borohydride

This protocol describes a representative lab-scale synthesis of this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the conversion of aldehydes to primary alcohols in the presence of other functional groups.[4]

Materials:

-

4-(Trifluoromethylsulfonyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethylsulfonyl)benzaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution, ensuring the temperature remains at or below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The trifluoromethylsulfonyl moiety is a valuable functional group in medicinal chemistry due to its ability to modulate key drug properties.[5] The benzyl alcohol functional group of the title compound serves as a versatile handle for further synthetic transformations, allowing for its incorporation into a wide range of molecular scaffolds.

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions. These transformations enable the introduction of the 4-(trifluoromethylsulfonyl)benzyl fragment into various drug candidates.

Modulation of Pharmacokinetic Properties

The incorporation of the trifluoromethylsulfonyl group can significantly enhance the metabolic stability of a drug molecule. The carbon-fluorine bonds are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the sulfonyl group can influence the polarity and solubility of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Enhancement of Pharmacodynamic Properties

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can alter the electronic properties of the entire molecule, potentially leading to enhanced binding affinity for a biological target. The sulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethyl group can participate in favorable hydrophobic and dipole-dipole interactions within a protein's active site. While specific examples of drugs containing this exact fragment are not widespread in publicly available literature, the strategic use of similar motifs is well-documented. For instance, derivatives of trifluoromethyl-substituted benzyl compounds have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for the development of analgesics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid inhaling dust or vapors.

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

-

The compound is generally stable under recommended storage conditions.

It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its unique combination of a reactive benzyl alcohol handle and a property-modulating trifluoromethylsulfonyl group makes it a strategic component in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the design and development of the next generation of medicines.

References

- Wechem. (2025, June 3).

- ChemicalBook. (n.d.). 219872-98-7(this compound) Product Description.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4.

- Tocris Bioscience. (2018, April 24).

- PubMed. (n.d.). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety.

- European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- Sigma-Aldrich. (2025, October 7).

- RSC Publishing. (n.d.).

- Supporting Inform

- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1.

- Fisher Scientific. (2010, February 2).

- Covestro LLC. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol.

- BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)

- NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.

- Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%.

- CHEMISTRY. (2015, September 23).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)

- Organic Syntheses. (n.d.). 15 - Organic Syntheses Procedure.

- Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.

- Eureka | Patsnap. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 219872-98-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

Spectroscopic Data for 4-(Trifluoromethylsulfonyl)benzyl alcohol: A Case of Limited Public Availability

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for 4-(Trifluoromethylsulfonyl)benzyl alcohol has revealed a significant scarcity of information. While basic physical properties such as melting point (40-42°C), predicted boiling point (329.9±42.0 °C), and predicted density (1.488±0.06 g/cm3 ) are listed by some chemical suppliers, detailed experimental spectra necessary for an in-depth technical guide are not readily accessible in common scientific databases.[1]

This lack of public data prevents the creation of a comprehensive technical guide on the spectroscopic characterization of this compound as originally requested.

An Alternative: Spectroscopic Analysis of 4-(Trifluoromethyl)benzyl alcohol

As a viable and well-documented alternative, this guide can provide a detailed spectroscopic analysis of the closely related compound, 4-(Trifluoromethyl)benzyl alcohol . This compound, which features a trifluoromethyl group (-CF3) instead of a trifluoromethylsulfonyl group (-SO2CF3) at the para position, is extensively characterized in scientific literature and spectral databases.

Should you wish to proceed with an in-depth technical guide on 4-(Trifluoromethyl)benzyl alcohol , the following sections would be developed in detail, adhering to the highest standards of scientific integrity and providing actionable insights for researchers and drug development professionals.

Proposed In-depth Technical Guide: Spectroscopic Characterization of 4-(Trifluoromethyl)benzyl alcohol

This guide would offer a comprehensive analysis of the spectroscopic data for 4-(Trifluoromethyl)benzyl alcohol, providing a foundational understanding of its molecular structure and properties.

Introduction

4-(Trifluoromethyl)benzyl alcohol is a critical building block in medicinal chemistry and materials science.[2] The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of molecules, often enhancing their biological activity and metabolic stability.[3] This section would elaborate on its applications and the importance of precise spectroscopic characterization.

Molecular Structure and Key Features

A foundational overview of the molecule's structure, highlighting the key functional groups: the hydroxyl group (-OH), the methylene bridge (-CH2-), the aromatic ring, and the trifluoromethyl group (-CF3).

Caption: Molecular structure of 4-(Trifluoromethyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1. ¹H NMR Spectroscopy

-

Experimental Protocol: A detailed, step-by-step methodology for sample preparation and data acquisition using a standard NMR spectrometer (e.g., 400 MHz).

-

Data Interpretation: An in-depth analysis of the proton signals. The aromatic region would show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons would appear as a singlet, and the hydroxyl proton as a broad singlet, which can be exchangeable with D₂O.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.62 | Doublet | 2H | Aromatic (H ortho to -CF₃) |

| ~7.47 | Doublet | 2H | Aromatic (H ortho to -CH₂OH) |

| ~4.77 | Singlet | 2H | -CH₂- |

| ~1.92 | Broad Singlet | 1H | -OH |

| Data acquired in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration. |

3.2. ¹³C NMR Spectroscopy

-

Experimental Protocol: A standardized procedure for obtaining a ¹³C NMR spectrum, including typical parameters.

-

Data Interpretation: A thorough assignment of each carbon signal. The trifluoromethyl carbon would be identifiable by its characteristic quartet due to C-F coupling. The aromatic carbons would show distinct signals, with the carbon attached to the -CF₃ group showing a larger chemical shift and coupling with fluorine.

| Chemical Shift (δ) ppm | Assignment |

| ~144.9 | Aromatic (C-CH₂OH) |

| ~129.9 (q, J ≈ 33 Hz) | Aromatic (C-CF₃) |

| ~127.0 | Aromatic (CH) |

| ~125.6 (q, J ≈ 4 Hz) | Aromatic (CH) |

| ~122.9 (q, J ≈ 272 Hz) | -CF₃ |

| ~64.6 | -CH₂OH |

| Data acquired in CDCl₃. Chemical shifts are approximate. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Experimental Protocol: A detailed workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

-

Data Interpretation: Analysis of the key absorption bands. A broad peak around 3300 cm⁻¹ would indicate the O-H stretch of the alcohol. The C-H stretches of the aromatic ring and the methylene group would be observed around 3100-2850 cm⁻¹. Strong absorptions in the 1350-1100 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2900-2850 | Medium | Aliphatic C-H Stretch |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1325 | Strong | C-F Stretch |

| ~1160, 1120 | Strong | C-F Stretch |

| ~1070 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Experimental Protocol: A standard procedure for obtaining an electron ionization (EI) mass spectrum.

-

Data Interpretation: Analysis of the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions. The molecular ion peak [M]⁺ would be expected at m/z 176. Common fragmentation pathways would include the loss of water [M-H₂O]⁺, and the formation of the stable tropylium-like ion.

Caption: Proposed key fragmentation pathways for 4-(Trifluoromethyl)benzyl alcohol in EI-MS.

Conclusion

A summary of the key spectroscopic features of 4-(Trifluoromethyl)benzyl alcohol, emphasizing how a multi-technique approach provides a comprehensive and unambiguous characterization of the molecule.

References

A comprehensive list of all cited sources with full titles, source information, and clickable URLs would be provided upon confirmation to proceed with the analysis of 4-(Trifluoromethyl)benzyl alcohol.

Sources

A-Scientist's Guide to the Solubility of 4-(Trifluoromethylsulfonyl)benzyl Alcohol in Organic Solvents: A Predictive and Methodological Approach

Executive Summary

4-(Trifluoromethylsulfonyl)benzyl alcohol is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide addresses the critical need for a comprehensive understanding of its solubility profile. Due to a notable scarcity of publicly available quantitative solubility data for this specific molecule, this paper adopts a dual approach. First, it establishes a robust theoretical framework to predict solubility based on fundamental physicochemical principles. This is achieved by analyzing the structural contributions of its constituent moieties—the benzyl alcohol core, the electron-withdrawing trifluoromethyl group, and the highly polar sulfonyl group. For comparative analysis, the well-characterized analogue, 4-(Trifluoromethyl)benzyl alcohol, is used as a reference. Second, this guide provides detailed, field-proven experimental protocols for researchers to determine the solubility of this and similar compounds with high fidelity. This predictive and methodological guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design and process development.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone physicochemical property that governs its journey from laboratory synthesis to final application. For this compound (CAS No. 177490-32-7), understanding its behavior in organic solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, yield, purification, and formulation, creating significant bottlenecks in development timelines.

This document serves as an in-depth technical resource on the solubility of this compound. Given the current lack of extensive empirical data in the public domain, a predictive approach grounded in chemical theory is employed. We will dissect the molecule's structure to forecast its interactions with a range of solvent classes. Furthermore, we provide actionable, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, ensuring that researchers can generate the precise data required for their specific applications.

Molecular Structure and Physicochemical Profile Analysis

The solubility of a compound is dictated by its intermolecular interactions with the solvent. To predict these interactions for this compound, we must first understand its inherent structural and electronic properties.

The molecule can be deconstructed into three key functional regions:

-

Benzyl Alcohol Core : Provides a foundation of aromatic character (hydrophobicity) and the capacity for hydrogen bonding via the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.

-

Trifluoromethyl (-CF₃) Group : A potent electron-withdrawing group that increases the acidity of the hydroxyl proton and contributes to the molecule's overall polarity. Its fluorinated nature also imparts some lipophilic character.

-

Sulfonyl (-SO₂-) Group : This is the most significant contributor to the molecule's polarity. The sulfonyl group is a strong hydrogen bond acceptor and possesses a large dipole moment. Its presence is expected to drastically increase polarity compared to analogues lacking this feature.

Comparative Analysis with a Structural Analogue

To ground our predictions, we will use 4-(Trifluoromethyl)benzyl alcohol (CAS No. 349-95-1) as a reference compound.[1][2][3][4] It shares the benzyl alcohol and trifluoromethyl moieties but lacks the highly polar sulfonyl group.

Table 1: Physicochemical Properties of the Reference Analogue

| Property | Value (for 4-(Trifluoromethyl)benzyl alcohol) | Source |

|---|---|---|

| CAS Number | 349-95-1 | [3] |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [1][3] |

| Melting Point | 18-20 °C | [4] |

| Boiling Point | 78-80 °C (at 4 mmHg) | [4] |

| Density | ~1.288 g/mL |[4] |

Predicted Impact of the Sulfonyl Group

The introduction of the -SO₂- group to form this compound is expected to have the following consequences:

-

Increased Polarity : The sulfonyl group is significantly more polar than a direct C-C bond. This will increase the molecule's affinity for polar solvents.

-

Enhanced Hydrogen Bond Acceptance : The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, further promoting solubility in protic solvents like alcohols.

-

Increased Molecular Weight : The molecular weight increases to 240.19 g/mol , which can sometimes slightly decrease solubility, all else being equal.

-

Higher Melting Point : The stronger intermolecular dipole-dipole interactions and potential for more ordered crystal packing would suggest a significantly higher melting point than the analogue, meaning more energy is required to break the crystal lattice.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., Methanol, DMSO, Acetone) will be effective at dissolving polar solutes. The high polarity of the sulfonyl and hydroxyl groups in this compound suggests strong favorable interactions with these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene) are less likely to be effective solvents. The energy required to break the strong dipole-dipole interactions of the solute would not be compensated by the weak van der Waals forces formed with a nonpolar solvent.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD : Energy from dispersion forces.

-

δP : Energy from polar (dipole-dipole) forces.

-

δH : Energy from hydrogen bonding.

The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[5][6] While the exact HSP of this compound are not published, we can infer that it will have high δP and δH values due to the sulfonyl and hydroxyl groups. Therefore, solvents with similarly high δP and δH values are predicted to be the best candidates.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Compatibility |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High (Strong polar & H-bond acceptor) |

| Methanol | 14.7 | 12.3 | 22.3 | High (Strong polar & H-bond donor/acceptor) |

| Acetone | 15.5 | 10.4 | 7.0 | High (Strong polar & H-bond acceptor) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate (Good H-bond acceptor, lower polarity) |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate (Apolar but polarizable) |

| Toluene | 18.0 | 1.4 | 2.0 | Low (Primarily dispersion forces) |

| n-Hexane | 14.9 | 0.0 | 0.0 | Very Low (Dispersion forces only) |

(Data sourced from various HSP databases and literature.[5][7])

Predicted Solubility Profile and Molecular Interactions

Based on the theoretical analysis, a qualitative solubility profile for this compound can be predicted.

Table 3: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent match the solute's properties.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions. |

| Ethers | THF, Dioxane | Moderate | Can act as hydrogen bond acceptors but have lower overall polarity. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can dissolve moderately polar compounds but lack strong H-bonding capabilities. |

| Aromatic | Toluene, Benzene | Low | Dominated by dispersion forces, insufficient to overcome the solute's strong polar interactions. |

| Aliphatic | n-Hexane, Heptane | Very Low / Insoluble | Exclusively dispersion forces; highly incompatible with the polar solute. |

Visualization of Molecular Interactions

The diagram below illustrates the key intermolecular forces responsible for the dissolution of this compound in a polar protic solvent like methanol.

Sources

- 1. 4-(trifluoromethyl)benzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(Trifluoromethyl)benzyl Alcohol | 349-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. Pyromellitic Dianhydride | 89-32-7 [chemicalbook.com]

A Technical Guide to the Thermal Stability of 4-(Trifluoromethylsulfonyl)benzyl alcohol

Abstract

4-(Trifluoromethylsulfonyl)benzyl alcohol is a key building block in modern synthetic chemistry, valued for its unique electronic properties imparted by the potent trifluoromethylsulfonyl (triflyl) group. Its application in the synthesis of pharmaceuticals and advanced materials necessitates a thorough understanding of its thermal stability. This guide provides an in-depth analysis of the thermal behavior of this compound, presenting a framework for its safe handling, storage, and use in process development. We will explore the fundamental principles of thermal decomposition for aryl sulfones, outline standard analytical methodologies for thermal hazard assessment, propose potential decomposition pathways, and offer actionable protocols for researchers and drug development professionals.

Introduction: The Significance of Thermal Stability in Process Chemistry

This compound, with its benzylic alcohol functionality and a strongly electron-withdrawing triflyl group, presents a unique combination of reactivity and potential thermal liability. The triflyl group is one of the most powerful electron-withdrawing groups, significantly influencing the reactivity of the aromatic ring and the benzyl alcohol moiety. Understanding the temperature at which this molecule begins to decompose, the energy it releases upon decomposition, and the byproducts it generates is paramount for ensuring laboratory and process safety. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous gases such as sulfur dioxide (SO₂).

This document serves as a technical resource, consolidating theoretical knowledge with practical, field-proven methodologies to characterize and manage the thermal risks associated with this compound.

Physicochemical and Hazard Profile

A baseline understanding of the compound's properties is the first step in a comprehensive safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 219872-98-7 | [1] |

| Molecular Formula | C₈H₇F₃O₃S | N/A |

| Molecular Weight | 256.20 g/mol | N/A |

| Melting Point | 40-42°C | [2] |

| Boiling Point | 329.9 ± 42.0 °C (Predicted) | [2] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform, Dichloromethane | [2] |

General hazard information for related sulfonyl and benzyl alcohol compounds suggests that irritation to the eyes, skin, and respiratory system should be anticipated.[3][4][5] Incompatible materials typically include strong oxidizing agents, bases, and water, as some sulfonyl derivatives can react violently or release toxic gases upon contact.[6][7][8]

Thermal Hazard Assessment: An Integrated Analytical Approach

A multi-technique approach is essential for a robust evaluation of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) form the cornerstone of this assessment.

Core Principles of Analysis

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition (T_onset), the maximum heat flow (T_peak), and the total energy released (enthalpy of decomposition, ΔH_d). A sharp exothermic peak is a clear indicator of a decomposition event.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature range and the mass of volatile byproducts generated. When coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR), TGA can identify the gaseous decomposition products.

The following diagram illustrates a logical workflow for assessing thermal stability.

Caption: Workflow for Thermal Hazard Evaluation.

Interpreting Potential Results

While specific experimental data for this compound is not publicly available, studies on analogous aryl sulfones provide a strong predictive framework. The thermal decomposition of acyclic aromatic sulfones typically initiates at temperatures above 350°C.[9] However, the presence of the benzylic alcohol and the highly activating triflyl group may lower this onset temperature.

Table 2: Hypothetical Thermal Analysis Data Summary

| Parameter | Expected Observation | Implication for Safety |

| DSC T_onset | 200 - 350°C | Defines the initial temperature limit for safe handling. |

| DSC ΔH_d | -100 to -400 J/g | Quantifies the energy release; higher values indicate greater potential for a runaway reaction. |

| TGA Mass Loss | Significant mass loss concurrent with DSC exotherm | Confirms decomposition and quantifies volatile products. A major loss step would likely correspond to the elimination of SO₂ and CF₃ groups. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of sulfones is known to proceed via homolytic bond cleavage.[10] The Carbon-Sulfur (C-S) bond is typically the weakest link in the sulfonyl group. For this compound, the decomposition is likely initiated by the homolytic cleavage of the aryl C-S bond.

The proposed pathway involves:

-

Initiation: Homolytic cleavage of the Ar-SO₂CF₃ bond to form an aryl radical and a trifluoromethylsulfonyl radical.

-

Propagation/Decomposition: The trifluoromethylsulfonyl radical is unstable and likely fragments, eliminating sulfur dioxide (SO₂) and generating a trifluoromethyl radical (•CF₃).

-

Further Reactions: The highly reactive radicals (aryl, •CF₃) can then abstract hydrogen atoms or combine to form a complex mixture of polymeric and small-molecule byproducts. The benzyl alcohol moiety may also undergo oxidation or dehydration reactions at elevated temperatures.

Caption: Plausible Thermal Decomposition Pathway.

The generation of gaseous SO₂ is a critical safety concern due to its toxicity and corrosivity.

Experimental Protocols for Thermal Analysis

Adherence to standardized protocols is crucial for generating reliable and comparable data.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or hermetically sealed aluminum pan. The use of high-pressure pans is critical to contain any evolved gas and prevent cell contamination.

-

Experimental Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A standard rate of 10°C/min is used for initial screening.[11]

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: Determine the onset temperature of any exothermic event, the peak temperature, and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of mass loss (T_onset) and correlate the mass loss steps with potential decomposition events identified by DSC.

Safe Handling, Storage, and Scale-Up Considerations

The insights gained from thermal analysis directly inform safe operational practices.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[7][8] Given its relatively low melting point (40-42°C), refrigeration is recommended to maintain its solid state and minimize vapor pressure.[2]

-

Handling: Always handle this compound in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12] Avoid creating dust if handling the solid form.

-

Process Safety:

-

The maximum process temperature should be set well below the decomposition onset temperature determined by DSC. A safety margin of at least 50-100°C is advisable, depending on the scale of the reaction.

-

Reactions involving this compound should be designed with adequate cooling capacity to handle both the reaction exotherm and any potential deviation in temperature.

-

Avoid conditions that could catalyze decomposition, such as the presence of strong bases or metals, unless part of a controlled reaction scheme.

-

During scale-up, consider the change in the surface-area-to-volume ratio, which can affect heat dissipation. A formal process hazard analysis (PHA) is recommended before proceeding to pilot or manufacturing scale.

-

Conclusion

This compound is a valuable synthetic intermediate, but its thermal stability must be carefully evaluated to ensure safe use. The combination of a benzylic alcohol and a powerful triflyl group suggests a potential for thermal decomposition at elevated temperatures. Based on the chemistry of analogous aryl sulfones, the primary decomposition pathway likely involves the cleavage of the C-S bond and the subsequent elimination of toxic and corrosive sulfur dioxide gas.[9][10] A systematic approach using DSC and TGA is essential to quantify the decomposition onset temperature and associated energy release. By integrating this data into a comprehensive risk assessment, researchers and chemical engineers can establish safe operating limits for the handling, storage, and reaction of this compound, enabling its use in the advancement of science and medicine.

References

-

Material Safety Data Sheet - Furan-2-sulfonyl chloride. Cole-Parmer.

-

Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

-

Benson, T. J., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6371–6379.

-

Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Cole-Parmer.

-

Kice, J. L. (1968). Desulfonylation Reactions. In Organic Chemistry of Sulfur. Springer, Boston, MA.

-

SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Fisher Scientific.

-

Gattiglia, M., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(10), 1145.

-

SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich.

-

SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.

-

Wang, Y., et al. (2011). The thermal degradation kinetics of sulfonated poly(aryl ether ketone sulfone). ResearchGate.

-

4-(Trifluoromethyl)benzyl alcohol (cas 349-95-1) SDS/MSDS download. Guidechem.

-

SAFETY DATA SHEET - 4-(Trifluoromethyl)benzyl alcohol. Thermo Fisher Scientific.

-

Yoshida, M., et al. (1981). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. Bulletin of the Chemical Society of Japan, 54(4), 1199-1202.

-

This compound Property. ChemicalBook.

-

4-(Trifluoromethyl)benzyl alcohol(349-95-1). ChemicalBook.

-

SAFETY DATA SHEET - 4-(Trifluoromethylthio)benzyl alcohol. Thermo Fisher Scientific.

-

4-(Trifluoromethyl)benzyl alcohol. Chem-Impex.

-

Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). Cheméo.

-

4-(Trifluoromethyl)benzyl alcohol. NIST WebBook.

-

4-(Trifluoromethyl)benzyl alcohol, 98%. Thermo Scientific Alfa Aesar.

-

4-(Trifluoromethyl)benzyl alcohol - Data at NIST subscription sites. NIST WebBook.

-

This compound. Pharmaffiliates.

-

4-(Trifluoromethyl)benzyl alcohol, 98% 100 g. Thermo Scientific Chemicals.

-

4-(Trifluoromethoxy)benzyl alcohol, 97%, Thermo Scientific. Fisher Scientific.

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

-

4-(Trifluoromethyl)benzyl alcohol - Phase change data. NIST WebBook.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 219872-98-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Page loading... [guidechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. tainstruments.com [tainstruments.com]

- 12. chemicalbook.com [chemicalbook.com]

The Aryl Trifluoromethyl Sulfone Motif: A Technical Guide to Application in Research & Development

Executive Summary

The aryl trifluoromethyl sulfone (ArSO₂CF₃), or triflone, functional group is rapidly emerging from a niche chemical curiosity to a cornerstone moiety in the design of advanced pharmaceuticals and functional materials. Its growing prominence is attributable to a unique confluence of physicochemical properties: the trifluoromethyl group imparts exceptional metabolic stability and high lipophilicity, while the sulfone acts as a potent electron-withdrawing group and a rigid, three-dimensional scaffold. This guide provides researchers, medicinal chemists, and materials scientists with an in-depth understanding of the fundamental principles governing the utility of aryl trifluoromethyl sulfones. We will explore its strategic deployment in drug discovery as a bioisosteric element to enhance pharmacokinetics and potency, its use in creating highly specific molecular probes for PET imaging, and its emerging potential as a latent electrophile for covalent inhibitors. Furthermore, we will detail its application in materials science for creating high-performance polymers with enhanced thermal stability and desirable dielectric properties. This document consolidates field-proven insights, detailed synthetic protocols, and quantitative data to serve as a practical resource for leveraging the powerful attributes of the aryl trifluoromethyl sulfone motif in research and development.

The Trifluoromethyl Sulfone Moiety: A Profile of Reactivity and Influence

The utility of the aryl trifluoromethyl sulfone group is a direct consequence of the synergistic interplay between its two components: the sulfone (SO₂) and the trifluoromethyl (CF₃) group. Understanding these foundational properties is critical to rationally designing molecules that exploit their advantages.

Key Physicochemical Properties:

-

Extreme Electron-Withdrawing Nature: The SO₂CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This is quantitatively demonstrated by its Hammett constant (σₚ), which is approximately 0.93.[1] This strong inductive effect can profoundly influence the properties of the attached aryl ring, modulating the pKa of nearby functional groups and altering the molecule's interaction with biological targets.[2]

-

High Lipophilicity: Fluorination is a well-established strategy for increasing a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The trifluoromethyl group makes a significant lipophilic contribution, with a Hansch parameter (π) of +0.88.[3] This property is crucial for drugs targeting the central nervous system or requiring efficient cell penetration.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3] This "metabolic blocking" can significantly increase a drug's half-life and reduce the potential for reactive metabolite formation.

-

Geometric and Steric Profile: The sulfone group introduces a stable tetrahedral geometry, providing a rigid, three-dimensional anchor that can orient the trifluoromethyl group and the aryl ring in defined spatial arrangements for optimal interaction with protein binding pockets.

The logical relationship between these core properties and their downstream applications is a central theme of this guide.

Caption: Relationship between core properties and applications.

Applications in Medicinal Chemistry & Drug Discovery

The unique profile of the aryl trifluoromethyl sulfone group makes it a highly valuable tool for addressing common challenges in drug development, from improving metabolic stability to enabling novel therapeutic modalities.

A Strategic Bioisostere for Enhanced Potency and ADME Properties

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is swapped for another to improve a molecule's properties while retaining its desired biological activity. The aryl trifluoromethyl sulfone moiety can be considered a bioisostere for other groups, such as sulfonamides or even nitro groups, often with significant advantages.

Causality in Action: The decision to introduce a trifluoromethyl sulfone is often driven by the need to enhance metabolic stability without sacrificing, and ideally while improving, potency. For example, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target for treating cardiovascular disease, molecules containing trifluoromethylated sulfonamide structures have shown high efficacy.[4] While not a direct sulfone, the principle is transferable. Replacing a metabolically labile methylsulfonamide with a trifluoromethyl sulfone would be a rational design strategy to block N-dealkylation or oxidation while increasing the electron-withdrawing character to potentially enhance binding interactions.

| Compound Class | Target | Key Finding | IC₅₀ Value | Reference |

| Aryl-Urea Derivative 7 | PACA2 Cancer Cell Line | Sulfonyl group enhances anticancer activity | 44.4 µM | [1] |

| Aryl-Urea Derivative 8 | PACA2 Cancer Cell Line | Trifluoromethyl & sulfonyl groups show synergy | 22.4 µM | [1] |

| Benzamide Derivative 8a | CETP | Trifluoromethoxy group enhances activity | 1.6 µM | [5] |

| Benzylamino Benzamide 9c | CETP | Trifluoromethyl group contributes to high potency | 1.03 µM | [5] |

| Note: The data presented illustrates the impact of trifluoromethyl and sulfonyl/sulfonamide groups on biological activity. Direct comparative IC₅₀ data for a specific scaffold with and without the ArSO₂CF₃ moiety is limited in publicly available literature, but these examples provide strong directional evidence for their utility. |

In the Design of Targeted Probes for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for clinical diagnostics and drug development.[6] It requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The trifluoromethyl sulfone group is an ideal anchor for ¹⁸F-labeling.[6][7]

Expertise-Driven Choice: The chemical inertness and metabolic stability of the trifluoromethyl group ensure that once the ¹⁸F-CF₃ group is installed, it remains on the tracer molecule in vivo. This is critical for obtaining clear, accurate images of tracer distribution over time, as premature metabolism and release of the ¹⁸F label would lead to high background noise and uninterpretable scans. The development of methods using the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]TMSCF₃) has made the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones operationally straightforward from widely available aryl sulfonyl fluoride precursors.[6][7]

Emerging Potential as a Covalent Warhead

Targeted covalent inhibitors have seen a resurgence in drug discovery, offering the benefits of prolonged duration of action and high potency. These molecules typically pair a high-affinity recognition motif with a moderately reactive electrophile ("warhead") that forms a permanent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, tyrosine) on the target protein.

While the trifluoromethyl sulfone itself is generally considered stable, its strong electron-withdrawing nature activates the sulfur center. This raises the intriguing possibility of it acting as a "latent" electrophile, similar to the closely related aryl fluorosulfate (-OSO₂F) and aryl sulfonyl fluoride (-SO₂F) motifs.[6][8][9] These groups are known to react with nucleophilic residues like tyrosine and lysine in a proximity-driven manner, a mechanism termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6][9] The reaction is highly dependent on the local protein microenvironment, where a nearby basic residue can activate the nucleophile and/or assist in the departure of the fluoride leaving group, ensuring high selectivity with minimal off-target reactivity.[6]

Caption: Conceptual pathway for covalent inhibition.

While direct evidence for aryl trifluoromethyl sulfones acting as covalent warheads in approved drugs is still emerging, their structural similarity to validated SuFEx warheads makes this a fertile area for future research.

Applications in Advanced Materials Science

The same properties that make aryl trifluoromethyl sulfones attractive in biology also impart significant advantages in materials science, particularly in the synthesis of high-performance polymers.

Enhancing Poly(aryl ether sulfone)s (PAESs):

Poly(aryl ether sulfone)s are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. Incorporating trifluoromethyl groups, often via monomers containing the trifluoromethyl sulfone moiety, can further enhance these properties.

-

Increased Thermal Stability: The rigidity of the sulfone group and the bulky nature of the CF₃ group can increase the glass transition temperature (Tg) of the polymer, allowing it to maintain its structural integrity at higher temperatures.[10]

-

Improved Solubility: The presence of bulky, pendant trifluoromethyl-substituted phenyl groups can disrupt polymer chain packing, leading to improved solubility in common organic solvents. This is a significant advantage for processing and casting thin films.[10]

-

Low Dielectric Constant: For applications in microelectronics and high-frequency communications (e.g., 5G), materials with a low dielectric constant (low-k) are required to reduce signal delay and cross-talk. The introduction of fluorine lowers the polarizability of the polymer and can increase the free volume, both of which contribute to a lower dielectric constant.[10][11]

-

Hydrophobicity: Fluorinated polymers are notoriously hydrophobic, leading to very low water uptake. This is critical for applications where performance must be maintained in humid environments.[10]

Core Synthetic Methodologies

A key advantage of the aryl trifluoromethyl sulfone motif is its accessibility through reliable synthetic routes from common starting materials. The trifluoromethylation of arylsulfonyl chlorides is a robust and scalable method.

General Protocol: Synthesis of Aryl Trifluoromethyl Sulfones via Trifluoromethylation of Arylsulfonyl Chlorides

This protocol describes a general, metal-free procedure adapted from methodologies utilizing Umemoto's or similar electrophilic CF₃⁺ reagents.[12] The causality behind this choice is its operational simplicity and high functional group tolerance, making it suitable for complex molecule synthesis.

Workflow Diagram:

Caption: General workflow for synthesis from sulfonyl chlorides.

Step-by-Step Methodology:

Part A: Reduction of Arylsulfonyl Chloride to Sodium Arylsulfinate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the desired arylsulfonyl chloride (1.0 equiv).

-

Reagent Addition: Add sodium sulfite (Na₂SO₃, 2.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv), followed by a mixture of water and ethanol (e.g., 1:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Isolation: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting solid residue contains the sodium arylsulfinate salt. This crude salt is often used directly in the next step after thorough drying.

Part B: Trifluoromethylation of Sodium Arylsulfinate

-

Reaction Setup: In a new, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the crude sodium arylsulfinate (1.0 equiv) and an electrophilic trifluoromethylating agent, such as Umemoto's reagent II (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, ~1.2 equiv).

-

Solvent Addition: Add a dry, polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS. Rationale: The choice of an electrophilic CF₃⁺ source allows for a direct reaction with the nucleophilic sulfinate salt.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure aryl trifluoromethyl sulfone.

This two-step, one-pot adaptation provides a reliable pathway to a wide range of substituted aryl trifluoromethyl sulfones, forming a solid foundation for further research.

Conclusion and Future Outlook

The aryl trifluoromethyl sulfone motif is a powerful and versatile functional group whose full potential is still being realized. Its robust physicochemical profile—combining metabolic stability, high lipophilicity, and strong electron-withdrawing character—provides a compelling toolkit for overcoming long-standing challenges in both drug discovery and materials science. In medicinal chemistry, its role as a stability-enhancing bioisostere is well-established, while its applications in PET imaging are rapidly expanding. The horizon is particularly exciting in the area of covalent inhibitors, where the SuFEx-like reactivity of this "latently" electrophilic group could pave the way for a new class of highly selective therapeutics. In materials science, the continued incorporation of this moiety into polymers promises materials with superior thermal and dielectric properties tailored for next-generation electronics and aerospace applications. As synthetic methodologies become even more refined and our understanding of its nuanced interactions deepens, the aryl trifluoromethyl sulfone is poised to become an indispensable component in the design of the next generation of molecules that will define our future.

References

- Song, Q., & Li, Z. (2016). Practical and efficient synthesis of aryl trifluoromethyl sulfones from arylsulfonyl chlorides with Umemoto's reagent II. Tetrahedron Letters, 57(38), 4309-4311. (URL not available in search results)

-

Martin-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4), 1074-1084. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenyl Trifluoromethyl Sulfone: A Key Enabler in Pharmaceutical and Materials Science. PharmaChem.com. [Link]

-

Allen, C. F. H., & House, C. J. (1958). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 38, 83. [Link]

-

Mohassab, A. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17657. [Link]

-

Martin-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie (International ed. in English), 58(4), 1074–1084. [Link]

-

Al-Rashood, S. T., et al. (2022). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. Medicinal Chemistry, 19(4), 393-404. [Link]

-

Doral, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]

-

Nakagawa, R., et al. (2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. [Link]

-

Narayanan, A., & Jones, L. H. (2015). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Chemical Science, 6(5), 2950-2954. [Link]

-

Martin-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4). [Link]

-

Wang, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2139. [Link]

-

Meng, F. B., et al. (2012). Poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups: Synthesis and properties. High Performance Polymers, 24(8), 692-701. [Link]

-

de la Cruz, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. [Link]

-

Zhang, Y., et al. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters, 26(3), 612-617. [Link]

-

de la Cruz, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(13), 3097. [Link]

-

Bouhadjera, M. A., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 27(19), 6432. [Link]

-

Marhold, M., et al. (2010). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4447-4461. [https://www.semanticscholar.org/paper/Fluorinated-high-performance-polymers%3A-Poly(arylene-Marhold-Zolotukhin/d55956793f77918a1a365f57a3e792e3a73c0906]([Link]

-

Sharma, B., et al. (2014). Semi-fluorinated Poly(aryl ether sulfone)s via step-growth polymerization of perfluorocyclohexene with bisphenols. Journal of Polymer Science Part A: Polymer Chemistry, 52(8), 1146-1156. [Link]

- Ghorpade, S. R., & Reddy, R. (2015). A process for the synthesis of aryl sulfones.

-

Fu, Y., et al. (2013). CuI Catalyzed Sulfonylation of Organozinc Reagents with Sulfonyl halides. Organic & Biomolecular Chemistry, 11(15), 2485-2488. [Link]

-

Ahmad, S., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-25. [Link]

-

Veth, L., et al. (2024). Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography. Angewandte Chemie International Edition, 63(27), e202404278. [Link]

Sources

- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups: Synthesis and properties | CiNii Research [cir.nii.ac.jp]

- 11. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Versatility of 4-(Trifluoromethylsulfonyl)benzyl Alcohol: A Guide for the Research Chemist

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethylsulfonyl (-SO₂CF₃) group, a powerful electron-withdrawing moiety, imparts unique electronic properties, enhances metabolic stability, and modulates the lipophilicity of parent molecules. This guide focuses on 4-(Trifluoromethylsulfonyl)benzyl alcohol (CAS No. 219872-98-7), a bifunctional building block poised for a significant role in the synthesis of complex chemical architectures.

While detailed, peer-reviewed protocols for this specific alcohol are not abundantly available in public literature, its structural analogy to other substituted benzyl alcohols allows for the confident extrapolation of its reactivity. This document provides a framework for its synthetic manipulation, grounded in established chemical principles and supported by general protocols for key transformations. It is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to harness the potential of this versatile reagent.

Physicochemical Properties and Reactivity Profile

This compound , also known as [4-(trifluoromethylsulfonyl)phenyl]methanol, possesses a primary alcohol and a potent trifluoromethylsulfonyl group on a benzene ring. This unique combination dictates its reactivity.

| Property | Value |

| CAS Number | 219872-98-7 |

| Molecular Formula | C₈H₇F₃O₃S |

| Molecular Weight | 240.20 g/mol |

The strongly electron-withdrawing nature of the -SO₂CF₃ group significantly influences the reactivity of the benzylic alcohol. This manifests in several key ways:

-

Enhanced Acidity of the Hydroxyl Proton: The inductive effect of the trifluoromethylsulfonyl group increases the acidity of the alcohol proton compared to unsubstituted benzyl alcohol.

-

Activation towards Nucleophilic Substitution: The benzylic carbon is rendered more electrophilic, facilitating nucleophilic substitution reactions.

-

Facile Oxidation: The benzylic C-H bonds are weakened, making the alcohol susceptible to oxidation to the corresponding aldehyde and carboxylic acid.

Core Synthetic Transformations